molecular formula C17H14N4O2S B2585877 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 2034287-05-1

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide

Cat. No. B2585877
CAS RN: 2034287-05-1
M. Wt: 338.39
InChI Key: PTYFAHWNUBSQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Malaria Treatment

This compound has been identified as a potential Falcipain-2 inhibitor . Falcipain-2 (FP-2) is a principal cysteine protease and an essential hemoglobinase of erythrocytic Plasmodium falciparum trophozoites. Inhibiting FP-2 can disrupt the lifecycle of the malaria-causing parasite, making this compound a promising candidate for anti-malarial drugs.

Cancer Research

The thieno[2,3-d]pyrimidin-4(3H)-ones class, to which this compound belongs, has been explored for its efficacy in cancer cell growth inhibition . The ability to inhibit cancer cell growth makes it valuable for developing new chemotherapeutic agents.

Drug Design and Discovery

Due to its potent inhibitory activity, this compound serves as a novel scaffold in the drug discovery process . It can be used as a lead compound for the design of new drugs, particularly in targeting diseases caused by proteases.

Chemical Synthesis

As a heterocyclic building block, this compound can be utilized in chemical synthesis to create a variety of derivatives . These derivatives can then be screened for various biological activities, expanding the scope of research in medicinal chemistry.

Genomic Research

The high mutability of the Plasmodium falciparum genome presents challenges in vaccine development. Compounds like this one could be used in genomic studies to understand mutation patterns and develop targeted therapies .

properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15(12-2-1-3-14-11(12)4-6-18-14)19-7-8-21-10-20-16-13(17(21)23)5-9-24-16/h1-6,9-10,18H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYFAHWNUBSQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NCCN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide

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